molecular formula C19H18N4O3S2 B2909774 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 392293-66-2

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2909774
CAS No.: 392293-66-2
M. Wt: 414.5
InChI Key: WVYBKIWUWQKTJB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The structure features a 1,3,4-thiadiazole core substituted at position 2 with a 4-methylbenzamide group and at position 5 with a sulfanyl-linked [(4-methoxyphenyl)carbamoyl]methyl moiety.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-3-5-13(6-4-12)17(25)21-18-22-23-19(28-18)27-11-16(24)20-14-7-9-15(26-2)10-8-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBKIWUWQKTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Carbamoyl Methyl Group: This step involves the reaction of the thiadiazole derivative with a suitable carbamoyl chloride or isocyanate to form the carbamoyl methyl group.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the intermediate with a methylbenzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its bioactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the title compound and related 1,3,4-thiadiazole derivatives:

Compound Name / ID (from Evidence) Core Structure Substituents at Position 5 Substituents at Position 2 Key Functional Groups
Title Compound 1,3,4-thiadiazole [(4-Methoxyphenyl)carbamoyl]methylsulfanyl 4-Methylbenzamide Methoxy, carbamoyl, sulfanyl
N-{5-[(4-Chlorophenyl)methylsulfanyl]-... (13) 1,3,4-thiadiazole (4-Chlorophenyl)methylsulfanyl 4-(Dimethylsulfamoyl)benzamide Chloro, sulfamoyl, sulfanyl
2-({5-[(4-Chlorobenzyl)sulfanyl]-... (10) 1,3,4-thiadiazole (4-Chlorobenzyl)sulfanyl N-(2,4-Dimethylphenyl)acetamide Chloro, acetamide, sulfanyl
Compounds [7–9] (2) 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione/Thiol tautomer Sulfonyl, fluoro, thione

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The title compound’s 4-methoxyphenyl group contrasts with chloro-substituted derivatives (e.g., ), which may reduce solubility but enhance receptor binding via halogen interactions .
  • Sulfanyl Linkages : All compounds feature sulfanyl bridges, critical for stabilizing tautomeric forms (e.g., thione vs. thiol in ) and modulating redox activity .
  • Carbamoyl vs.
Pharmacokinetic Considerations
  • Solubility : The 4-methoxy group may enhance aqueous solubility compared to chloro derivatives (e.g., ), as seen in logP values of analogous compounds (logP ~2.5–3.5) .
  • Metabolism : Sulfanyl-linked derivatives (e.g., ) are prone to oxidative metabolism, whereas carbamoyl groups may confer resistance to hydrolysis, extending half-life .

Biological Activity

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a compound that incorporates a thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by empirical research and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C20H20N4O5SC_{20}H_{20}N_4O_5S, featuring a thiadiazole ring that contributes significantly to its biological activity. The presence of the 4-methoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display inhibitory effects against various bacterial strains including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus1.5 µg/mL
2Candida albicans0.8 µg/mL
3Escherichia coli2.0 µg/mL

These findings suggest that the thiadiazole structure is crucial for the observed antimicrobial effects, possibly due to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers.

Case Study: Cytotoxicity Evaluation

In a study by Alam et al. (2020), a series of thiadiazole derivatives were synthesized and tested for their anticancer activity. The compound with the most significant effect was found to have an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating potent antiproliferative activity.

The mechanism underlying the biological activity of this compound involves multiple pathways:

  • DNA Interaction : Studies using UV-vis spectroscopic methods have shown that thiadiazole derivatives can intercalate with calf thymus DNA, leading to inhibition of DNA replication.
  • Protein Binding : Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer cell proliferation.

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives have demonstrated a range of other pharmacological activities:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation markers in vitro.
  • Antitubercular : Some derivatives have exhibited inhibitory activity against Mycobacterium tuberculosis, with reported MIC values as low as 1 mM .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against bacteria and fungi
AnticancerSignificant cytotoxicity in various cancer cells
Anti-inflammatoryReduction in inflammatory markers
AntitubercularInhibition of Mycobacterium tuberculosis growth

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